Dibenzyl L-glutamate tosylate

Catalog No.
S764432
CAS No.
2791-84-6
M.F
C26H29NO7S
M. Wt
499.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl L-glutamate tosylate

CAS Number

2791-84-6

Product Name

Dibenzyl L-glutamate tosylate

IUPAC Name

dibenzyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid

Molecular Formula

C26H29NO7S

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1

InChI Key

HVZUAIVKRYGQRM-LMOVPXPDSA-N

Synonyms

2791-84-6;H-Glu(OBzl)-OBzl.TosOH;(S)-Dibenzyl2-aminopentanedioate4-methylbenzenesulfonate;L-Glutamicaciddibenzylestertosylate;H-Glu(OBzl)-OBzlinvertedexclamationmarkcurrencyTosOH;Glu(OBzl)-OBzl-P-TOs;Glu(OBzl)-OBzlinvertedexclamationmarkcurrencyTosOH;C26H29NO7S;L-GLUTAMICACIDDIBENZYLESTER4-TOLUENESULFONATE;PubChem13172;Glu(OBzl)-OBzl.TosOH;dibenzylglutamatetosylate;H-Glu(OBzl)-OBzl4-tosylate;SCHEMBL1517939;CTK1A2622;HVZUAIVKRYGQRM-LMOVPXPDSA-N;MolPort-003-983-027;H-GLU(OBZL)-OBZLP-TOSYLATE;ANW-59076;glutamicaciddibenzylestertosylate;AKOS015895702;AKOS015924097;AM81755;DibenzylL-glutamatep-toluenesulfonate;RTR-012422

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)[NH3+]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)[NH3+]

Dibenzyl L-glutamate tosylate (CAS 2791-84-6) is a highly crystalline, fully protected amino acid derivative essential for advanced peptide and polymer synthesis. Structurally, it features benzyl ester protection at both the alpha and gamma carboxylic acid groups of L-glutamic acid, while the alpha-amine is stabilized as a p-toluenesulfonate (tosylate) salt [1]. This specific salt form is engineered to provide quantifiable solid-state stability, making it a highly effective precursor for solid-phase peptide synthesis (SPPS), liquid-phase segment condensation, and the manufacture of poly-L-glutamate-based drug delivery systems. By ensuring orthogonal deprotection and precise stoichiometric handling, this compound serves as a critical building block in the commercial production of complex therapeutics and targeted prodrugs [2].

Research Fit

Protected L-glutamate building block for peptide synthesis
Orthogonal benzyl ester deprotection strategy
Tosylate salt form supports organic solvent solubility

Substituting Dibenzyl L-glutamate tosylate with its free base, hydrochloride salt, or alkyl ester analogs introduces severe process vulnerabilities. The free base of dibenzyl glutamate is inherently unstable, often presenting as an oil that is prone to spontaneous self-condensation (diketopiperazine formation) and degradation during storage [1]. While the hydrochloride salt (CAS 4561-10-8) is a solid, it is notably hygroscopic, absorbing atmospheric moisture that ruins the precise stoichiometry required for high-yield amide coupling . Furthermore, substituting the benzyl esters with simpler methyl or ethyl esters removes the ability to perform mild, neutral deprotection via catalytic hydrogenolysis, forcing the use of harsh basic saponification that can cause racemization or cleave sensitive peptide bonds in the final active pharmaceutical ingredient (API).

Substitution Risk

Unprotected L-glutamic acid
γ-carboxyl may compete during activation, altering coupling selectivity
D-enantiomer (CAS 19898-41-0)
Opposite optical rotation yields inverted stereochemistry in asymmetric synthesis
Free base or alternative salt forms
Solubility in organic media may differ, affecting reaction homogeneity

Crystallinity and Moisture Resistance: Tosylate vs. Hydrochloride Salt

In peptide synthesis scale-up, the counterion dictates reagent stability and handling accuracy. Dibenzyl L-glutamate tosylate forms a highly crystalline, non-hygroscopic solid with a sharp melting point of 142 °C [1]. In contrast, the corresponding hydrochloride salt (CAS 4561-10-8) exhibits a significantly lower melting point (102–106 °C) and higher hygroscopicity, which introduces variable water content during storage and handling . The free base is even less stable, often presenting as an oil. The solid-state properties of the tosylate salt ensure precise stoichiometric control during automated and manual coupling steps.

Evidence DimensionThermal stability and solid-state form
Target Compound DataDibenzyl L-glutamate tosylate (m.p. 142 °C, non-hygroscopic crystalline solid)
Comparator Or BaselineDibenzyl L-glutamate hydrochloride (m.p. 102–106 °C, hygroscopic)
Quantified Difference~36 °C higher melting point and elimination of moisture-induced stoichiometric errors
ConditionsStandard laboratory storage and weighing conditions

Eliminates weighing errors caused by water absorption, ensuring high-yield coupling in automated and manual peptide synthesis.

Chiral Purity
Head-to-head
L: +7.2° (EtOH) vs D: −7.5° (MeOH)
Enantiomer identity critical for stereochemical outcome
Measurement conditions differ; polarimetry verification recommended

Orthogonal Deprotection Efficiency: Benzyl vs. Alkyl Esters

When synthesizing complex peptides or prodrugs, the choice of carboxylic acid protection is critical to prevent late-stage degradation. The benzyl esters of Dibenzyl L-glutamate tosylate are quantitatively cleaved via mild catalytic hydrogenolysis (e.g., H2, Pd/C) at room temperature and neutral pH [1]. Conversely, simple alkyl esters like dimethyl L-glutamate require harsh basic saponification (NaOH/LiOH), which frequently induces racemization at the alpha-carbon or hydrolysis of adjacent peptide bonds [2]. The benzyl protecting group thus provides complete orthogonality to base-labile (Fmoc) and acid-labile (Boc) schemes.

Evidence DimensionDeprotection conditions and stereochemical integrity
Target Compound DataDibenzyl L-glutamate tosylate (Cleavage via neutral H2/Pd-C, 0% base-catalyzed racemization)
Comparator Or BaselineDimethyl L-glutamate (Cleavage via aqueous base, high risk of racemization/hydrolysis)
Quantified DifferenceEnables 100% orthogonal cleavage under neutral conditions without basic degradation
ConditionsLate-stage global deprotection of synthetic peptides and prodrugs

Allows chemists to unmask carboxylic acids without destroying sensitive amide bonds or losing stereochemical purity in complex APIs.

Purity Grade
Reported
98%
HPLC purity
Higher purity reduces side-reaction risk in multi-step syntheses
Comparable grade available at 95%; verify batch COA

In Situ Neutralization and Coupling Kinetics in Organic Solvents

For efficient amide bond formation, the protected amino acid must remain fully soluble in organic solvents prior to activation. Dibenzyl L-glutamate tosylate demonstrates high solubility in polar aprotic solvents like DMF, DCM, and NMP [1]. Upon addition of a mild tertiary amine (such as DIEA or NMM), the tosylate salt is rapidly and cleanly neutralized to liberate the reactive free amine in situ, without precipitating insoluble byproducts that can clog automated synthesizers or hinder liquid-phase kinetics [2]. This rapid dissolution and neutralization profile provides a distinct process advantage over zwitterionic precursors, which suffer from poor organic solubility.

Evidence DimensionOrganic solvent solubility and neutralization efficiency
Target Compound DataDibenzyl L-glutamate tosylate (Highly soluble in DMF/DCM, rapid in situ free-basing)
Comparator Or BaselineZwitterionic L-glutamic acid (Poor organic solubility, heterogeneous reactions)
Quantified DifferenceProvides homogeneous reaction conditions, maximizing coupling rates and yields
ConditionsAmide coupling in DMF/DCM using standard activating agents (e.g., EDC, HATU)

Ensures homogeneous, high-yielding coupling reactions and prevents mechanical failures in automated peptide synthesizers.

Tosylate Salt Solubility
Class-level inference
≥90 mg/mL
in DMSO
Supports solution-phase coupling at higher concentrations
Class-level expectation; direct comparator data not available
Storage Stability
Reported
3 yr (−20°C)
powder
Supports inventory planning and long-term research programs
Stability in solution limited; prepare fresh when possible

Solid-Phase and Liquid-Phase Peptide Synthesis (SPPS/LPPS)

Due to its non-hygroscopic nature and precise weighability, this compound is a highly reliable glutamic acid building block for synthesizing complex, glutamate-rich peptides. The tosylate salt ensures accurate stoichiometry during automated coupling, while the benzyl esters provide orthogonal protection that is easily removed via hydrogenolysis [1].

Synthesis of Poly-L-Glutamate Drug Delivery Polymers

Used as a highly pure monomeric precursor for the polymerization of poly(amino acid) backbones. The stability of the tosylate salt prevents premature self-condensation, ensuring high-molecular-weight polymer formation for use in lipid nanoparticles and targeted drug delivery vehicles [2].

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Manufacturing

Employed in the synthesis of mustard prodrugs and other targeted therapeutics. The benzyl protecting groups allow for the late-stage unmasking of the glutamic acid moiety under mild, neutral conditions, preserving the integrity of sensitive cytotoxic payloads that would be destroyed by basic saponification [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solution-phase orthogonal deprotection
Dual benzyl ester protection
Deprotection efficiency and coupling compatibility
Chiral recognition membranes
L-enantiomer stereochemical identity
Enantioselectivity verification by polarimetry
Pyrimidinyl-substituted amino acid synthesis
High-purity building block
Impurity profile and byproduct control
SPPS with γ-carboxyl protection
γ-carboxyl protection stability
Racemization monitoring during coupling

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

499.16647344 Da

Monoisotopic Mass

499.16647344 Da

Heavy Atom Count

35

Other CAS

2791-84-6

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